molecular formula C13H10N2 B095124 2-Pyridin-3-yl-1H-indole CAS No. 15432-24-3

2-Pyridin-3-yl-1H-indole

Cat. No. B095124
CAS RN: 15432-24-3
M. Wt: 194.23 g/mol
InChI Key: KDWAJWXWMMNKHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]indoles, which are closely related to 2-pyridin-3-yl-1H-indole, has been achieved through aryne annulation starting from 2-substituted pyridines and aryne precursors, leading to a variety of substituted pyrido[1,2-a]indoles . Another approach for the synthesis of indole derivatives involves photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions, which has been applied to the synthesis of natural products such as vibrindole A . Additionally, a novel iodine-promoted oxidative cross-coupling/cyclization has been developed for the synthesis of 3-(pyridin-2-yl)indolizine skeletons from 2-(pyridin-2-yl)acetate derivatives and methyl ketones . A Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols has also been reported, involving multiple bond cleavages and formations .

Molecular Structure Analysis

The molecular structure of cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complexes has been elucidated through X-ray structure determination, revealing metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This structural information is crucial for understanding the reactivity and potential applications of such complexes.

Chemical Reactions Analysis

The chemical reactivity of 2-pyridin-3-yl-1H-indole derivatives has been explored in various contexts. For instance, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides has led to compounds with high affinity and selectivity for the 5-HT2C receptor, indicating the potential for these derivatives in receptor binding applications . Moreover, the synthesis of 2-pyridin-2-yl-1H-indole derivatives has been studied for their estrogen receptor binding affinity and photophysical properties, showing that these compounds exhibit long-wavelength fluorescent emission sensitive to solvent polarity and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyridin-3-yl-1H-indole derivatives have been investigated, particularly in terms of their photophysical properties and receptor binding affinities. The fluorescent properties of these compounds are of interest for potential applications in optical spectroscopy . Additionally, the binding affinities of these derivatives to various receptors, such as the human 5-HT(1B/1D) ligands, have been characterized, which is important for the development of pharmaceutical agents .

Scientific Research Applications

  • Estrogen Receptor Binding and Photophysical Properties : Derivatives of 2-Pyridin-3-yl-1H-indole have been synthesized and studied for their estrogen receptor binding affinity and photophysical properties. These compounds exhibit long wavelength fluorescent emission sensitive to solvent polarity and pH. Some derivatives have shown reasonably good binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).

  • Charge Carrier and Optoelectronic Properties : The optoelectronic and charge transfer properties of certain indole-pyridine derivatives have been explored. These studies are crucial for their applications in organic semiconductor devices (Irfan et al., 2019).

  • Crystal Structure Analysis : The crystal structures of various indole-pyridine derivatives have been determined, providing insights into their molecular conformations and potential interactions (Vimala et al., 2015).

  • Catalytic Applications : Indole core-containing Schiff bases derived from 2-Pyridin-3-yl-1H-indole have been synthesized and used in catalysis, showing efficacy in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017).

  • TDO2 Inhibitors for Cancer Treatment : 3-(indol-3-yl)pyridine derivatives have been identified as TDO2 inhibitors, showing potential for the treatment of cancer and other diseases (Abdel-Magid, 2017).

  • Synthesis Techniques : Efficient methods for synthesizing 2-(1H-indol-3-yl)pyridine derivatives have been developed, including multicomponent reactions that offer advantages like short reaction times and high yields (Geng et al., 2010).

  • Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared as novel antiallergic compounds, with some derivatives showing significant potency in antiallergic assays (Menciu et al., 1999).

  • Antimicrobial Activities : Novel indole derivatives have been synthesized and evaluated for their antimicrobial activities. Comparative studies involving conventional and microwave-assisted synthesis methods have been conducted to optimize their production (Anekal & Biradar, 2012).

Future Directions

The future directions for “2-Pyridin-3-yl-1H-indole” research could involve further exploration of its diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

2-pyridin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWAJWXWMMNKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345736
Record name 2-Pyridin-3-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-3-yl-1H-indole

CAS RN

15432-24-3
Record name 2-Pyridin-3-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.9 g of p-mercaptobenzoic acid ethyl ester (prepared according to the procedure found in J. Chem. Soc., 1963, 1947-1954) in 30 ml of dimethylformamide is added dropwise to a slurry of 1.55 g of 50% sodium hydride (dispersion in mineral oil) in 30 ml of dimethylformamide. This mixture is stirred at room temperature for 0.5 hour under nitrogen atmosphere, and added dropwise to a solution of 9.78 g of 3-(2-methylsulfonyloxyethyl)-2-(3-pyridyl)-indole in 60 ml of dimethylformamide at -10°. This mixture is stirred at room temperature overnight and poured into 1 liter of ice-water. This is extraced several times with ether. The ether extract is washed with water, dried over MgSO4 and evaporated in vacuo to give 3-[2-(4-ethoxycarbonylphenylthio)-ethyl]-2-(3-pyridyl-indole.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
3-(2-methylsulfonyloxyethyl)-2-(3-pyridyl)-indole
Quantity
9.78 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.55 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JPN Papillon, C Lou, AK Singh… - Journal of Medicinal …, 2015 - ACS Publications
Human clinical studies conducted with LCI699 established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure. However, …
Number of citations: 36 pubs.acs.org
M Rowley, DJ Hallett, S Goodacre… - Journal of medicinal …, 2001 - ACS Publications
… (3R,4R)-6-Fluoro-3-(4-fluoro-piperidin-3-yl)-2-pyridin-3-yl-1H-indole (29): hydrochloride salt, mp 212 C (dec) (EtOAc); 1 H NMR (360 MHz, DMSO-d 6 ) δ 1.90−2.08 (1 H, m), 2.28−2.39 (…
Number of citations: 152 pubs.acs.org
JG Phillips, M Jaworska, W Lew - Synthesis, 2010 - thieme-connect.com
… cyclization of 1 to 7-methyl-2-pyridin-3-yl-1H-indole (2) have proven to be problematic. … temperature at 50 psi as described for 2-pyridin-3-yl-1H-indole gave no reaction after 48 hours. [8…
Number of citations: 1 www.thieme-connect.com
R Meine, W Becker, H Falke, L Preu, N Loaëc, L Meijer… - Molecules, 2018 - mdpi.com
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a potential drug target because of its role in the development of Down syndrome and Alzheimer’s disease. …
Number of citations: 30 www.mdpi.com
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
S Vijay Kumar, B Saraiah… - The Journal of …, 2014 - ACS Publications
A novel, efficient route to substituted 1-N-(het)aryl/NH-2-(het)aryl-3-cyanoindoles and related pyrrolo-fused heterocycles such as thienopyrroles, pyrroloindoles, and pyrazolopyrroles …
Number of citations: 15 pubs.acs.org
V Gatti - 2012 - iris.uniroma1.it
During eukaryotic cell division, in order for each daughter cell to inherit one and only one copy of each chromosome, the mother cell must replicate its chromosomes exactly once in the …
Number of citations: 3 iris.uniroma1.it
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 8 www.cell.com
B Pucelik, A Barzowska, JM Dąbrowski… - International Journal of …, 2021 - mdpi.com
Diabetes, and several diseases related to diabetes, including cancer, cardiovascular diseases and neurological disorders, represent one of the major ongoing threats to human life, …
Number of citations: 7 www.mdpi.com
S Garai, PM Kulkarni, PC Schaffer, LM Leo… - Journal of medicinal …, 2019 - ACS Publications
Cannabinoid 1 receptor (CB1R) allosteric ligands hold a far-reaching therapeutic promise. We report the application of fluoro- and nitrogen-walk approaches to enhance the drug-like …
Number of citations: 47 pubs.acs.org

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